![molecular formula C8H8N2S2 B136221 Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) CAS No. 153334-49-7](/img/structure/B136221.png)
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI), commonly known as DTT, is a reducing agent widely used in biochemical research. DTT is a small molecule with a molecular weight of 154.25 g/mol. It is a colorless to pale yellow liquid with a characteristic odor.
Mecanismo De Acción
DTT works by breaking the disulfide bonds in proteins and peptides, which are responsible for maintaining their structure. The reduction of disulfide bonds leads to the unfolding of proteins and peptides, which makes them more accessible for further analysis.
Efectos Bioquímicos Y Fisiológicos
DTT has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DTT in laboratory experiments is its ability to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also relatively cheap and easy to use.
One of the limitations of using DTT is its potential to react with other compounds in the sample, which can interfere with the analysis. DTT can also be unstable in certain conditions, such as high temperatures and acidic pH.
Direcciones Futuras
There are several future directions for the use of DTT in biochemical research. One area of research is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of research is the use of DTT in the study of protein-protein interactions, as it can help to disrupt disulfide bonds between proteins. Finally, DTT can be used in the development of new drugs and therapies, as it can help to identify potential drug targets and improve drug efficacy.
Métodos De Síntesis
DTT can be synthesized by reacting thioethanol with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction produces DTT along with sodium chloride as a byproduct.
Aplicaciones Científicas De Investigación
DTT is widely used in biochemical research as a reducing agent. It is used to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also used in the preparation of samples for gel electrophoresis, as it helps to denature proteins and improve their solubility.
Propiedades
Número CAS |
153334-49-7 |
|---|---|
Nombre del producto |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Fórmula molecular |
C8H8N2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
2-pyridin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h1-3,6H,4-5H2 |
Clave InChI |
OYRCUNGZSXTSRG-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CN=CC=C2 |
SMILES canónico |
C1CSC(=N1)SC2=CN=CC=C2 |
Sinónimos |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
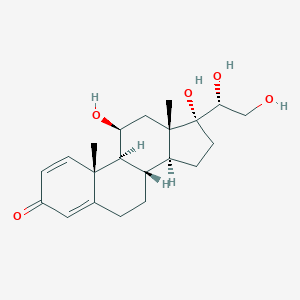
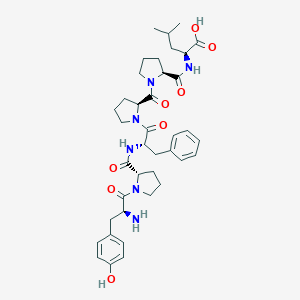

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

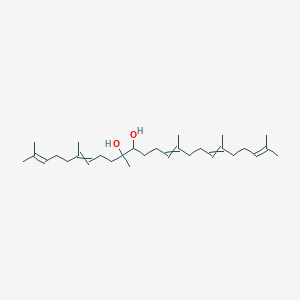
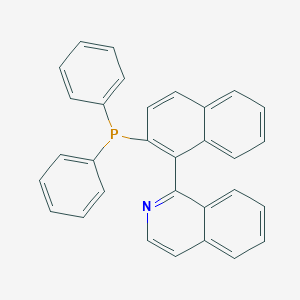
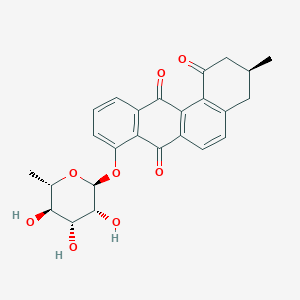


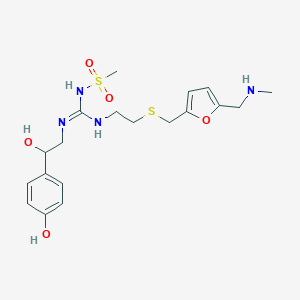
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)